1-(4-Nitro-1H-indazol-1-yl)ethan-1-one
CAS No.: 86009-37-2
Cat. No.: VC4129069
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86009-37-2 |
|---|---|
| Molecular Formula | C9H7N3O3 |
| Molecular Weight | 205.17 |
| IUPAC Name | 1-(4-nitroindazol-1-yl)ethanone |
| Standard InChI | InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-4-9(12(14)15)7(8)5-10-11/h2-5H,1H3 |
| Standard InChI Key | DNGGLOQORAHURH-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] |
Introduction
Structural Characteristics
1-(4-Nitro-1H-indazol-1-yl)ethan-1-one (CAS: 86009-37-2) is a heterocyclic organic compound with the molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol . Its structure consists of an indazole core substituted with a nitro group at the 4-position and an acetyl group at the 1-position (Figure 1). Key identifiers include:
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IUPAC Name: 1-(4-nitroindazol-1-yl)ethanone
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SMILES: CC(=O)N1C2=C(C=N1)C(=CC=C2)N+[O-]
Crystallographic data for analogous compounds (e.g., 3-chloro-6-nitro and 3-bromo-6-nitro derivatives) reveal planar indazole rings with dihedral angles <5° between aromatic and nitro/acetyl groups . Intermolecular interactions, such as offset π-π stacking and C–H···O hydrogen bonds, stabilize the crystal lattice .
Synthesis and Optimization
The synthesis of 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one typically involves two steps:
Nitration of Indazole
Nitration of 1H-indazole using mixed acids (HNO₃/H₂SO₄) introduces the nitro group at the 4-position. Site selectivity is influenced by electronic effects, with nitro groups preferentially occupying electron-deficient positions .
Acetylation
The nitroindazole intermediate is acetylated using acetic anhydride in refluxing acetic acid . Conditions and yields are summarized below:
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Acetic anhydride/HOAc | Reflux, 24 h | 62–75% | |
| Acetyl chloride/Base | RT, dichloromethane | ~70%* |
*Estimated from analogous reactions.
Purification via ethanol recrystallization yields colorless crystals .
| Property | Value | Source |
|---|---|---|
| Density | 1.48–1.52 g/cm³ | |
| Melting Point | 429–431 K (156–158°C)* | |
| pKa | ~-3.85 (nitro group) | |
| Solubility | Soluble in DMSO, ethanol |
*Based on 3-bromo-6-nitro analog .
Molecular Interactions and Crystallography
Although no direct X-ray data exist for the 4-nitro derivative, studies on related compounds highlight:
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π-π Stacking: Offset interactions between indazole rings (3.60–3.75 Å) .
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Halogen Interactions: C–Cl···π contacts in halogenated analogs (3.23–3.43 Å) .
These interactions contribute to thermal stability and influence supramolecular assembly .
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective nitration methods for 4-substitution.
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Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.
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Crystallography: Resolve X-ray structures to clarify packing motifs.
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